2-((1-(4-Iodo-2-methylphenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid
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Overview
Description
The compound is a complex organic molecule that includes a benzoic acid moiety, a pyrrolidinone moiety, and an iodinated methylphenyl group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that its synthesis would involve the coupling of the benzoic acid moiety with the pyrrolidinone moiety, possibly through a thioether linkage .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzoic acid moiety would contribute a carboxylic acid group, the pyrrolidinone moiety would contribute a cyclic amide group, and the iodinated methylphenyl group would contribute an aromatic ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the iodine atom, which could potentially undergo substitution reactions. The carboxylic acid group could also participate in acid-base reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group could result in the compound having acidic properties .Scientific Research Applications
Synthesis Methodologies
The development and optimization of synthetic methodologies for derivatives of 2,5-dioxopyrrolidinyl benzoic acid represent a cornerstone in medicinal chemistry research. These compounds, including 2-((1-(4-Iodo-2-methylphenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid, have seen applications ranging from the creation of novel pharmacophores to the study of molecular interactions in biological systems. Barker, Brimble, and McLeod (2003) outlined a more efficient synthesis route for 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid, showcasing advancements in the synthesis of such compounds which can be extended to the production of this compound derivatives for research purposes Synthesis, 2003.
Chemical Interactions and Complex Formation
Research into the chemical interactions and potential for complex formation with metals has been explored, as seen in the work by Shahid et al. (2005), where organotin(IV) complexes with 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid were synthesized. Such studies highlight the versatility of 2,5-dioxopyrrolidinyl benzoic acid derivatives in forming complexes that could be pivotal in catalysis, material science, and as models for biological interactions Journal of the Iranian Chemical Society, 2005.
Luminescence and Sensitization Effects
The luminescence properties and potential applications of derivatives similar to this compound have been investigated through the study of thiophenyl-derivatized nitrobenzoato antennas by Viswanathan and Bettencourt-Dias (2006). Their work on Eu(III) and Tb(III) complexes demonstrates the role these compounds can play in enhancing luminescent properties for applications in lighting and display technologies, as well as in sensing and imaging in biomedical research Inorganic Chemistry, 2006.
Antimicrobial Activities
Further extending the applicability of 2,5-dioxopyrrolidinyl benzoic acid derivatives, studies into their antimicrobial properties have been conducted. For instance, Patel and Patel (2017) synthesized 4-thiazolidinones and 2-azetidinones derivatives from chalcone, highlighting the antimicrobial potential of such compounds. This indicates a promising avenue for the development of new antimicrobial agents using derivatives of this compound Medicinal Chemistry Research, 2017.
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[1-(4-iodo-2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14INO4S/c1-10-8-11(19)6-7-13(10)20-16(21)9-15(17(20)22)25-14-5-3-2-4-12(14)18(23)24/h2-8,15H,9H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMSXVEDJDZCPSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)I)N2C(=O)CC(C2=O)SC3=CC=CC=C3C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14INO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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